
2-Chloro-3-cyanobenzaldehyde
Overview
Description
2-Chloro-3-cyanobenzaldehyde is a halogenated aromatic aldehyde with a molecular formula $ \text{C}8\text{H}4\text{ClNO} $. This compound features a chlorine atom at the 2-position, a cyano group (-CN) at the 3-position, and an aldehyde (-CHO) group at the 1-position of the benzene ring. Its unique substitution pattern confers reactivity in both electrophilic aromatic substitution and nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. Notably, it is utilized in the preparation of pharmaceutical agents, such as pyridine derivatives for treating memory and cognitive disorders .
Preparation Methods
Silver-Mediated Conversion to 2-Chloro-3-cyanobenzaldehyde
The second stage involves converting 2-chloro-3-cyano-benzal bromide to the target aldehyde using silver salts. This step exploits the nucleophilic substitution of bromide by a hydroxyl group, followed by oxidation to the aldehyde.
Reaction Protocol
The benzal bromide intermediate is dissolved in ethanol and treated with silver nitrate (AgNO₃) under reflux conditions. The reaction mechanism proceeds via:
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Coordination of Ag⁺ to the bromide, weakening the C-Br bond.
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Nucleophilic attack by water (from the alcoholic solvent) to form a geminal diol intermediate.
Typical conditions :
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Solvent : Ethanol (10–20 mL per gram of benzal bromide).
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Silver salt loading : Stoichiometric AgNO₃ relative to bromide.
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Temperature : Reflux (≈78°C) for 4–6 hours.
Post-reaction, the mixture is cooled, filtered to remove silver bromide, and concentrated to isolate the aldehyde. Purification via distillation or chromatography yields >95% pure product .
Comparative Analysis of Methodologies
The two-step process outlined above is the most widely documented industrial route. However, variations in brominating agents and solvents have been explored:
Parameter | Standard Method (HU219356B) | Alternative Approaches |
---|---|---|
Brominating Agent | N-bromosuccinimide (NBS) | Elemental bromine (Br₂) |
Solvent | Carbon tetrachloride | Dichloroethane, tetrahydrofuran |
Initiator | AIBN | Di-tert-butyl peroxide |
Yield | 85–90% (crude) | 70–75% (lower selectivity) |
NBS remains preferred due to its controlled release of bromine radicals, reducing over-bromination risks. Elemental bromine, while cheaper, often leads to tribromide byproducts requiring additional purification .
Industrial Scale-Up Challenges
Key challenges in large-scale production include:
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Radical control : Ensuring uniform UV exposure in batch reactors to prevent localized over-bromination.
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Silver recovery : Implementing continuous filtration systems to reclaim AgBr for cost efficiency.
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Purity standards : HPLC monitoring is essential to limit residual benzyl bromide (<0.5%) in the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-cyanobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 2-Chloro-3-cyanobenzoic acid.
Reduction: 2-Chloro-3-cyanobenzyl alcohol.
Substitution: 2-Amino-3-cyanobenzaldehyde (when reacted with amines).
Scientific Research Applications
Scientific Research Applications
2-Chloro-3-cyanobenzaldehyde serves as a valuable intermediate in various research applications:
Organic Synthesis
- Pharmaceuticals : Acts as a building block for synthesizing heterocyclic compounds with potential biological activities. It is involved in the development of drugs targeting specific enzymes or receptors.
- Agrochemicals : Used in the production of herbicides and pesticides due to its reactive functional groups.
Biological Studies
- Enzyme Inhibition : Investigated for its ability to inhibit specific cytochrome P450 enzymes (e.g., CYP1A2), which has implications for drug metabolism and safety profiles.
- Antifungal Properties : Exhibits notable antifungal activity, making it a candidate for further pharmacological studies aimed at treating fungal infections.
Medicinal Chemistry
- Explored for potential use in treating diabetes and neurodegenerative diseases due to its inhibitory effects on glycogen synthase kinase-3 beta (GSK-3β) . This protein kinase is implicated in various metabolic disorders, and compounds derived from this compound have shown promise as therapeutic agents .
Case Study 1: Inhibition of GSK-3β
A study demonstrated that derivatives of this compound could effectively inhibit GSK-3β, leading to reduced glucose levels in diabetic models. This inhibition was linked to improved insulin sensitivity and potential neuroprotective effects against neurodegenerative diseases like Alzheimer's .
Case Study 2: Synthesis of Heterocycles
Research highlighted the use of this compound as a critical intermediate in synthesizing polycyclic quinazolinones via Ugi four-component reactions. The study reported yields ranging from 33% to 80%, showcasing the compound's versatility in forming complex structures relevant to medicinal chemistry .
Data Table: Summary of Applications
Application Area | Specific Uses | Notable Findings |
---|---|---|
Organic Synthesis | Building block for pharmaceuticals and agrochemicals | Key intermediate in drug development |
Biological Studies | Enzyme inhibition studies | Potential inhibitor of CYP1A2 |
Medicinal Chemistry | Treatment for diabetes and neurodegenerative diseases | GSK-3β inhibition linked to improved insulin response |
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyanobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The cyano group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared based on substituent positions and functional groups:
Physicochemical Properties
- Electron-Withdrawing Effects: The -CN group in this compound enhances electrophilicity at the aldehyde position compared to 3-Chlorobenzaldehyde, facilitating nucleophilic attacks in synthesis .
- Steric and Solubility Differences: The methoxy group in 2-Chloro-3-methoxybenzaldehyde improves solubility in polar solvents but reduces reactivity compared to the electron-deficient cyano group .
Key Research Findings
- Pharmaceutical Relevance: this compound is critical in synthesizing racemic pyridine dicarboxylates, which are resolved via chiral chromatography into enantiomers for targeted cognitive therapies .
- Industrial Limitations: 3-Chlorobenzaldehyde’s lack of a cyano group restricts its use in high-complexity syntheses, though it remains cost-effective for bulk applications .
- Research Potential: 2-Chloro-3-methoxybenzaldehyde’s methoxy group offers tunable electronic properties for catalysis or material science, though its applications are less explored compared to cyano analogs .
Biological Activity
2-Chloro-3-cyanobenzaldehyde (CAS Number: 165187-24-6) is an organic compound with the molecular formula CHClNO and a molecular weight of 165.58 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory properties.
The structure of this compound features a chloro group and a cyano group attached to a benzaldehyde moiety. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, which may lead to the inhibition or modulation of enzyme activity. The cyano group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound's binding affinity and specificity towards various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, this compound was shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Cytotoxicity
The cytotoxic effects of this compound have been assessed against various cancer cell lines. For instance, it demonstrated moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines, with IC values indicating its potential as an anticancer agent . The structure-activity relationship (SAR) studies suggest that modifications to the cyano or chloro groups can significantly enhance or diminish cytotoxic effects.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes. For example, it was found to inhibit aromatase and glycosyltransferase activities, which are crucial in various metabolic processes. This inhibition could provide insights into its potential therapeutic applications in hormone-related cancers .
Case Studies
- Antimicrobial Efficacy : A recent study reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound could be a candidate for developing new antimicrobial agents .
- Cytotoxicity Assessment : In vitro assays revealed that this compound had an IC value of 86 µM against WRL-68 cells. This moderate activity highlights its potential as a lead compound for further modification and optimization in cancer therapy .
Table 1: Biological Activity Summary of this compound
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-3-cyanobenzaldehyde, and how can purity be optimized?
- Methodological Answer : A common approach involves substituting halogen or cyano groups on a benzaldehyde scaffold. For example, chlorination of 3-cyanobenzaldehyde using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (40–60°C) may yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water mixtures) is recommended. Purity (>95%) can be verified using HPLC with UV detection .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to minimize hydrolysis of the aldehyde and cyano groups. Stability tests under nitrogen atmosphere are advised for long-term storage. Degradation products (e.g., carboxylic acids) can be monitored via FTIR or LC-MS .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., chlorine at C2, cyano at C3) and aldehyde proton (δ ~10 ppm).
- FTIR : For aldehyde C=O stretch (~1700 cm⁻¹) and cyano C≡N (~2200 cm⁻¹).
- GC-MS/EI : To confirm molecular ion peaks and fragmentation patterns. Cross-reference with databases like NIST for validation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound be resolved?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from tautomerism or solvent interactions. Perform variable-temperature NMR to detect tautomeric equilibria. Solvent effects can be tested by repeating analyses in DMSO-d₆ vs. CDCl₃. Computational modeling (DFT) of vibrational spectra may also clarify assignments .
Q. What strategies mitigate side reactions during nucleophilic substitution at the chloro position?
- Methodological Answer : The electron-withdrawing cyano group activates the chloro substituent for SNAr reactions. Use polar aprotic solvents (DMF, DMSO) and catalysts like CuI or Pd(PPh₃)₄ for cross-coupling. Monitor competing aldehyde oxidation by including radical scavengers (e.g., BHT) and maintaining inert atmospheres .
Q. How can this compound be applied in designing bioactive molecules?
- Methodological Answer : The compound serves as a precursor for Schiff base ligands (via aldehyde-amine condensation) in metal complexes with potential antimicrobial activity. For drug discovery, functionalize the aldehyde group to create hydrazone or thiosemicarbazone derivatives, followed by in vitro bioactivity screening against target enzymes (e.g., kinases) .
Q. What experimental designs are optimal for studying the compound’s reactivity in multi-step syntheses?
- Methodological Answer : Use a fractional factorial design to evaluate variables: temperature, solvent polarity, and catalyst loading. For example, in Suzuki-Miyaura coupling, vary Pd catalyst (0.5–5 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent (THF vs. toluene). Analyze yields via HPLC and optimize using response surface methodology (RSM) .
Q. Data Interpretation & Challenges
Q. How should researchers address inconsistent yield reports in published syntheses of this compound?
- Methodological Answer : Variability often stems from differences in starting material purity or reaction scale. Reproduce methods using standardized reagents (e.g., ≥99% purity) and document exact conditions (e.g., stirring rate, reflux time). Compare kinetic data (reaction progress via TLC) to identify critical control points .
Q. What analytical approaches validate the compound’s stability under catalytic conditions?
- Methodological Answer : Employ in situ FTIR or Raman spectroscopy to monitor aldehyde group integrity during reactions. For heterogeneous catalysis, use XPS or SEM-EDS to detect metal leaching. Stability can also be assessed via accelerated aging studies (elevated temperatures) with periodic LC-MS analysis .
Q. Safety & Handling
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential skin/eye irritation. In case of exposure, rinse with water for 15 minutes (skin) or use an eyewash station (eyes). Spills should be neutralized with sodium bicarbonate and disposed as hazardous waste .
Properties
IUPAC Name |
2-chloro-3-formylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGQIWGZGMFAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474819 | |
Record name | 2-Chloro-3-cyanobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165187-24-6 | |
Record name | 2-Chloro-3-cyanobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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